molecular formula C13H12ClIO B14251500 (2-Methoxyphenyl)(phenyl)iodanium chloride CAS No. 185033-27-6

(2-Methoxyphenyl)(phenyl)iodanium chloride

Cat. No.: B14251500
CAS No.: 185033-27-6
M. Wt: 346.59 g/mol
InChI Key: ONXNHBKFSGUYHL-UHFFFAOYSA-M
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Description

(2-Methoxyphenyl)(phenyl)iodanium chloride is a chemical compound with the molecular formula C13H12ClIO It is an organoiodine compound that contains an iodonium ion, which is a positively charged iodine atom bonded to two aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(phenyl)iodanium chloride typically involves the reaction of iodobenzene with (2-methoxyphenyl)boronic acid in the presence of a suitable oxidizing agent and a chloride source. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent and hydrochloric acid as the chloride source. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired iodonium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(phenyl)iodanium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions where the iodonium ion acts as an oxidizing agent.

    Reduction: It can be reduced to form iodobenzene and (2-methoxyphenyl)benzene.

    Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new carbon-iodine bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and other peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include iodobenzene, (2-methoxyphenyl)benzene, and various substituted aryl compounds depending on the nucleophile used.

Scientific Research Applications

(2-Methoxyphenyl)(phenyl)iodanium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for radiolabeling in positron emission tomography (PET) imaging.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(phenyl)iodanium chloride involves the activation of the iodonium ion, which can then participate in various electrophilic reactions. The iodonium ion acts as an electrophile, facilitating the transfer of the aryl group to nucleophiles. This process is often mediated by the formation of reactive intermediates, such as iodonium ylides, which enhance the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diphenyliodonium chloride: Similar structure but lacks the methoxy group.

    (4-Methoxyphenyl)(phenyl)iodanium chloride: Similar structure with the methoxy group at the para position.

    (2-Methoxyphenyl)(4-methylphenyl)iodanium chloride: Similar structure with a methyl group on the phenyl ring.

Uniqueness

(2-Methoxyphenyl)(phenyl)iodanium chloride is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can lead to different electronic and steric effects compared to other iodonium salts, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

185033-27-6

Molecular Formula

C13H12ClIO

Molecular Weight

346.59 g/mol

IUPAC Name

(2-methoxyphenyl)-phenyliodanium;chloride

InChI

InChI=1S/C13H12IO.ClH/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11;/h2-10H,1H3;1H/q+1;/p-1

InChI Key

ONXNHBKFSGUYHL-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1[I+]C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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